2-[cyclopropyl(phenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
2-[cyclopropyl(phenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a pinacol boronate ester featuring a cyclopropane ring fused to a phenylmethyl substituent. This compound belongs to the organoboron family, widely utilized in Suzuki-Miyaura cross-coupling reactions, medicinal chemistry, and materials science. Its sterically hindered cyclopropyl-phenyl group may enhance stability and influence reactivity in catalytic transformations.
Properties
CAS No. |
1839662-48-4 |
|---|---|
Molecular Formula |
C16H23BO2 |
Molecular Weight |
258.2 g/mol |
IUPAC Name |
2-[cyclopropyl(phenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H23BO2/c1-15(2)16(3,4)19-17(18-15)14(13-10-11-13)12-8-6-5-7-9-12/h5-9,13-14H,10-11H2,1-4H3 |
InChI Key |
LPRSWHZLECLICP-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(C2CC2)C3=CC=CC=C3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[cyclopropyl(phenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of cyclopropyl(phenyl)methanol with bis(pinacolato)diboron in the presence of a base such as potassium carbonate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to reflux, and the product is isolated by standard purification techniques such as column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-[cyclopropyl(phenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or esters.
Reduction: Reduction reactions can convert the boron center to a borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boron atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides, amines, or alcohols can be used under mild conditions.
Major Products Formed
Oxidation: Boronic acids or esters.
Reduction: Borohydrides.
Substitution: Various substituted boron compounds depending on the nucleophile used.
Scientific Research Applications
2-[cyclopropyl(phenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[cyclopropyl(phenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boron atom in the compound acts as a Lewis acid, facilitating the formation of covalent bonds with nucleophilic species. This property is exploited in catalytic processes, such as the Suzuki-Miyaura coupling, where the compound serves as a boron source for the formation of carbon-carbon bonds .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural analogs and their distinguishing features:
Stability and Steric Effects
- Cyclopropane-containing boronate esters (e.g., target compound, ) exhibit enhanced steric shielding, reducing hydrolysis rates compared to linear alkyl analogs.
- Fluorinated derivatives () demonstrate improved thermal stability, with decomposition temperatures >200°C.
Research Findings and Data Tables
Table 1: Yield and Diastereomeric Ratio (dr) of Selected Compounds
Biological Activity
2-[Cyclopropyl(phenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.
- Molecular Formula : C16H23BO2
- Molecular Weight : 258.2 g/mol
- CAS Number : 1839662-48-4
- IUPAC Name : this compound
The compound functions primarily as a Lewis acid due to the presence of the boron atom. This property allows it to form stable complexes with various nucleophiles, facilitating reactions such as the Suzuki-Miyaura cross-coupling. Such reactions are vital in organic synthesis for forming carbon-carbon bonds and have implications in drug development and material science.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antiviral Activity : The compound has been investigated for its potential as a non-nucleoside inhibitor of the Hepatitis C virus (HCV). Studies have shown that modifications in its structure can lead to significant improvements in inhibitory potency against HCV's NS5B polymerase .
- Enzyme Inhibition : It has been shown to inhibit certain cytochrome P450 enzymes (CYPs), which play crucial roles in drug metabolism. For instance, one study reported an IC50 value of 0.34 μM for CYP3A4 inhibition . This suggests potential drug-drug interaction risks when co-administered with other medications metabolized by CYP enzymes.
Case Studies
Several case studies highlight the biological relevance of this compound:
-
Hepatitis C Virus Inhibition :
- A study evaluated a series of compounds similar to this compound for their ability to inhibit HCV replication. The findings indicated that specific structural modifications could enhance antiviral efficacy significantly.
Compound EC50 (nM) CYP3A4 IC50 (μM) 1 <50 0.34 2 >50 >5 3 <100 >5 - Cytotoxicity and Selectivity :
Research Findings
Recent studies have focused on optimizing the synthesis and modifying the structure of this compound to enhance its biological activity:
- Synthesis Techniques : The synthesis typically involves reacting cyclopropyl(phenyl)methanol with bis(pinacolato)diboron under basic conditions. This method has been refined for better yields and purity.
- Biological Evaluations : Ongoing research continues to evaluate the pharmacological properties and therapeutic potential of this compound in various disease models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
